iMDK iMDK Suppressor of endogenous midkine (MDK) expression. Inhibits PI 3-K signaling in H441 lung adenocarcinoma cells. Selectively attenuates growth of MDK-expressing cancer cells. Induces apoptosis in H441 cells and suppresses growth of H441 cell xenografts in mice.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004996
InChI: InChI=1S/C21H13FN2O2S/c22-15-7-5-13(6-8-15)9-16-11-24-12-18(23-21(24)27-16)17-10-14-3-1-2-4-19(14)26-20(17)25/h1-8,10-12H,9H2
SMILES: C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F
Molecular Formula: C21H13FN2O2S
Molecular Weight: 376.4 g/mol

iMDK

CAS No.:

Cat. No.: VC0004996

Molecular Formula: C21H13FN2O2S

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

iMDK -

Molecular Formula C21H13FN2O2S
Molecular Weight 376.4 g/mol
IUPAC Name 3-[2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one
Standard InChI InChI=1S/C21H13FN2O2S/c22-15-7-5-13(6-8-15)9-16-11-24-12-18(23-21(24)27-16)17-10-14-3-1-2-4-19(14)26-20(17)25/h1-8,10-12H,9H2
Standard InChI Key IWFKQTWYILKFGE-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F

iMDK is a compound known for its role as a suppressor of endogenous midkine (MDK) expression. It is also recognized for inhibiting PI3K signaling pathways, particularly in cancer cells such as H441 lung adenocarcinoma cells . This article will delve into the chemical properties, biological activities, and research findings related to iMDK.

Biological Activity

iMDK is primarily known for its ability to suppress the expression of midkine (MDK), a growth factor involved in various cellular processes including cell growth and survival. By inhibiting PI3K signaling, iMDK selectively attenuates the growth of MDK-expressing cancer cells. It induces apoptosis in H441 cells and suppresses the growth of H441 cell xenografts in mice .

Research Findings

Recent studies have highlighted the potential of iMDK as a therapeutic agent in cancer treatment. When combined with MEK inhibitors like PD0325901, iMDK synergistically inhibits the growth of non-small cell lung cancer (NSCLC) cells without harming normal cells . This combination therapy targets both the PI3K and MAPK pathways, which are crucial for tumor progression.

In Vitro and In Vivo Studies

In vitro studies have demonstrated that iMDK quarterhydrate reduces AKT phosphorylation in H441 lung adenocarcinoma cells in a dose-dependent manner. Additionally, it increases ERK phosphorylation, which is then suppressed by PD0325901 . In vivo studies using xenograft mouse models have shown that the combination of iMDK and PD0325901 significantly inhibits tumor growth compared to single treatments .

In Vitro and In Vivo Study Details

Study TypeKey Findings
In VitroReduces AKT phosphorylation; increases ERK phosphorylation
In VivoCombination therapy with PD0325901 inhibits tumor growth in xenograft models

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator